N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-nitrobenzamide
Beschreibung
This compound is a benzamide derivative featuring a 3,4-dihydroisoquinoline core, a 4-(dimethylamino)phenyl substituent, and a 2-nitrobenzamide group. The dihydroisoquinoline moiety is a bicyclic structure with inherent rigidity, often associated with interactions with neurotransmitter receptors or enzymes.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-28(2)22-13-11-20(12-14-22)25(29-16-15-19-7-3-4-8-21(19)18-29)17-27-26(31)23-9-5-6-10-24(23)30(32)33/h3-14,25H,15-18H2,1-2H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSZHSAKCWMMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCC4=CC=CC=C4C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Key Synthetic Routes
Synthesis of the 3,4-Dihydroisoquinoline Core
The 3,4-dihydroisoquinoline scaffold is typically synthesized via Bischler-Napieralski cyclization or Schmidt reaction :
Bischler-Napieralski Cyclization
- Starting material : N-Acylation of β-phenylethylamine derivatives.
- Conditions : POCl₃ or PPA (polyphosphoric acid) at 120–140°C.
- Example :
Schmidt Reaction
Introduction of the 4-(Dimethylamino)phenyl Group
The 4-(dimethylamino)phenyl moiety is introduced via alkylation or Mannich reaction :
Alkylation of Dihydroisoquinoline
- Reagents : 4-(Dimethylamino)benzyl chloride or bromide.
- Conditions : NaH/DMF at 0°C to room temperature.
- Yield : 82% for 2-benzyl-7-methoxy-3,4-dihydroisoquinoline.
Reductive Amination
Amidation with 2-Nitrobenzoyl Chloride
The final amidation step employs 2-nitrobenzoyl chloride under basic conditions:
Direct Amide Coupling
- Reagents : Triethylamine (TEA) or DIPEA in dichloromethane (DCM).
- Conditions : Stirring at 0°C to room temperature for 12 hours.
- Yield : 75–85% for analogous benzamide derivatives.
Coupling Agents
Optimization Strategies
Side Reactions and Mitigation
Common Side Products
Scalability and Industrial Feasibility
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The nitro group can undergo reduction to form corresponding amines under controlled conditions.
Reduction: : Reduction of the nitro group can be achieved using reducing agents like palladium on carbon (Pd/C) with hydrogen.
Substitution: : The aromatic rings allow for electrophilic substitution reactions, particularly in the presence of activating groups like the dimethylamino group.
Common Reagents and Conditions
Palladium on Carbon (Pd/C): : Used for catalytic hydrogenation and reduction reactions.
Aluminum Chloride (AlCl3): : Employed in Friedel-Crafts alkylations.
Sodium Borohydride (NaBH4): : Commonly used for selective reduction processes.
Major Products Formed
Reduction of the nitro group produces corresponding amine derivatives, while electrophilic aromatic substitution might introduce further functional groups to the benzene ring, yielding derivatives with varied functionality.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Research indicates that compounds related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-nitrobenzamide exhibit significant antifungal properties. A study evaluated a series of 3,4-dihydroisoquinoline derivatives against several phytopathogenic fungi. The results showed that many of these compounds demonstrated potent antifungal activity, with some achieving effective concentration (EC50) values as low as 8.88 µg/mL, surpassing traditional antifungal agents such as sanguinarine and chelerythrine .
| Compound | EC50 (µg/mL) | Activity Level |
|---|---|---|
| Compound 8 | 8.88 - 19.88 | Strong |
| Sanguinarine | N/A | Moderate |
| Chelerythrine | N/A | Moderate |
Potassium Channel Modulation
Another promising application of this compound is its role as a potassium channel modulator. Studies have shown that similar compounds can influence the opening and modulation of voltage-gated potassium channels, which are critical in various physiological processes including neuronal excitability and muscle contraction . This modulation can lead to potential therapeutic strategies for conditions like epilepsy and cardiac arrhythmias.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound is crucial for understanding its bioactivity. Variations in substituents on the phenyl ring significantly affect the compound's efficacy against fungal pathogens. For instance, halogenated derivatives showed enhanced antifungal activity compared to their non-halogenated counterparts .
Development of Antifungal Agents
A case study involving the synthesis of novel isoquinoline derivatives highlighted their antifungal properties against a range of fungi. The study systematically modified the substituents on the nitrogen-containing phenyl ring and assessed their biological activities. The findings suggested that specific modifications could lead to compounds with improved antifungal profiles, paving the way for new therapeutic agents .
Potassium Channel Modulators in Neurology
In another case study, researchers investigated the effects of similar compounds on potassium channels in neuronal cells. The results demonstrated that certain structural modifications could enhance the binding affinity to potassium channels, indicating potential applications in treating neurological disorders .
Wirkmechanismus
Molecular Targets
The activity of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-nitrobenzamide likely involves interaction with biological macromolecules like proteins or nucleic acids, modulating their function.
Pathways Involved
Research suggests it could affect signal transduction pathways, particularly those involved in cell growth and differentiation, potentially leading to applications in cancer research or regenerative medicine.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison
Key Structural Differences and Implications
- Nitro Position: The 2-nitrobenzamide in the target compound vs.
- Substituent Flexibility: The 4-(dimethylamino)phenyl group in the target compound provides a bulkier, more polar substituent compared to thiophene () or cyclopropyl (), impacting solubility and receptor selectivity .
- Methoxy vs. Nitro : Methoxy groups () enhance electron-donating capacity and metabolic stability, whereas nitro groups may confer reactivity in electrophilic environments .
Table 2: Inferred Bioactivity Based on Structural Analogues
Mechanistic Insights
- The dimethylamino group may act as a hydrogen-bond acceptor, enhancing binding to receptors like serotonin or dopamine transporters .
- The nitro group could participate in charge-transfer interactions or act as a prodrug moiety, activated under reducing conditions .
Biologische Aktivität
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a nitrobenzamide moiety linked to a 3,4-dihydroisoquinoline derivative. Its molecular formula is C₁₉H₂₅N₃O₂, and it features both dimethylamino and nitro functional groups that may influence its biological interactions.
- Potassium Channel Modulation : Similar compounds have been identified as modulators of voltage-gated potassium channels, which play critical roles in cellular excitability and signaling. The modulation of these channels can affect neuronal activity and muscle contraction .
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties. Preliminary studies indicate that derivatives of isoquinoline can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases .
- Inhibition of Protein Arginine Methyltransferase (PRMT5) : Some related compounds have been shown to inhibit PRMT5, an enzyme involved in regulating gene expression and cellular signaling pathways. This inhibition has implications for cancer therapy as PRMT5 is often overexpressed in tumors .
Antioxidant Studies
Research on related compounds indicates that they exhibit significant antioxidant activity through DPPH radical scavenging assays. For instance, one study reported that certain isoquinoline derivatives demonstrated superior radical scavenging capabilities compared to standard antioxidants like ascorbic acid .
Antitumor Activity
In vitro studies have shown that compounds with similar structures inhibit the proliferation of various cancer cell lines. For example, derivatives targeting PRMT5 have been noted for their ability to induce apoptosis in cancer cells, suggesting a potential therapeutic role for the compound in oncology .
Case Studies
- Case Study on Antioxidant Efficacy : A study published in December 2024 evaluated the antioxidant properties of a series of isoquinoline derivatives, including those structurally related to this compound. The results indicated that these compounds effectively reduced oxidative stress markers in cellular models .
- Case Study on Cancer Cell Lines : Another study investigated the effects of similar nitrobenzamide derivatives on breast cancer cell lines. The findings revealed that these compounds could significantly inhibit cell growth and induce apoptosis via PRMT5 inhibition pathways .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its analogs:
Q & A
Q. What are the key synthetic strategies for preparing N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-nitrobenzamide?
The synthesis involves multi-step organic reactions, including:
- Amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to link the benzamide moiety to the dihydroisoquinoline backbone .
- Heterocyclic assembly of the 3,4-dihydroisoquinoline ring via cyclization reactions under controlled pH and temperature .
- Purification via column chromatography or recrystallization to isolate the final product with >95% purity .
Q. What analytical techniques are critical for structural elucidation of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions, aromatic proton environments, and amide bond integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolves stereochemistry and spatial arrangement of the nitrobenzamide and dihydroisoquinoline groups .
Q. What preliminary biological assays are recommended for initial activity screening?
- Enzyme inhibition assays : Test against targets like butyrylcholinesterase (BChE) or kinases, given structural similarities to bioactive benzamides .
- Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) to assess anti-proliferative activity .
- Anti-inflammatory models : Measure COX-2 inhibition in vitro .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Temperature control : Maintain 0–5°C during amide coupling to minimize side reactions .
- Catalyst screening : Test alternatives to EDCI, such as HATU, to improve coupling efficiency .
- Real-time monitoring : Use TLC or HPLC to track reaction progress and adjust parameters dynamically .
Q. What computational methods are suitable for predicting target interactions?
- Glide docking : Utilizes systematic conformational sampling and OPLS-AA force fields to model ligand-protein binding. Glide 2.5 shows 2–3× enrichment over older versions in identifying bioactive poses .
- Molecular Dynamics (MD) simulations : Assess stability of docked complexes over 100-ns trajectories to prioritize high-affinity targets .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Substituent variation : Replace the nitro group with electron-withdrawing (e.g., CF) or donating (e.g., OCH) groups to modulate electronic effects .
- Scaffold hopping : Replace dihydroisoquinoline with tetrahydroquinoline or pyrrolidine derivatives to assess ring size impact .
- Bioisosteric replacement : Substitute the dimethylaminophenyl group with morpholine or piperazine to alter solubility and target engagement .
Q. How should researchers address contradictions in biological assay data?
- Reproducibility checks : Repeat assays with independent synthetic batches to rule out impurity effects .
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and standardized cell lines .
- Off-target profiling : Use proteome-wide affinity chromatography or kinome screens to identify unintended interactions .
Q. What strategies improve pharmacokinetic properties without compromising activity?
- Prodrug design : Introduce hydrolyzable esters at the benzamide carbonyl to enhance oral bioavailability .
- PEGylation : Attach polyethylene glycol (PEG) chains to the dihydroisoquinoline nitrogen to increase half-life .
- Salt formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility .
Methodological Notes
- Data interpretation : Cross-reference NMR splitting patterns with computational chemical shift predictions (e.g., ACD/Labs) to resolve ambiguous assignments .
- Docking validation : Compare Glide-predicted poses with crystallographic data from analogous benzamide-protein complexes .
- Synthetic troubleshooting : If cyclization fails, screen Lewis acids (e.g., ZnCl) or microwave-assisted conditions to drive ring closure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
